Dimethyl(2-methylhept-1-EN-1-YL)silanol
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Overview
Description
Dimethyl(2-methylhept-1-EN-1-YL)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a 2-methylhept-1-en-1-yl group. This compound is part of the broader class of silanols, which are known for their versatile applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-methylhept-1-EN-1-YL)silanol typically involves the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and product quality. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-methylhept-1-EN-1-YL)silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones.
Reduction: Reduction reactions can convert the silanol group to silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methyl or 2-methylhept-1-en-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanols and silanes, depending on the nucleophile used.
Scientific Research Applications
Dimethyl(2-methylhept-1-EN-1-YL)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl(2-methylhept-1-EN-1-YL)silanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to interact with a wide range of biomolecules and materials.
Pathways Involved: The compound can participate in hydrosilylation, oxidation, and substitution reactions, which are crucial for its applications in synthesis and material science.
Comparison with Similar Compounds
Similar Compounds
Dimethyldichlorosilane: Another organosilicon compound with similar reactivity but different functional groups.
Trimethylsilanol: A simpler silanol with three methyl groups attached to the silicon atom.
Phenylsilanol: Contains a phenyl group instead of the 2-methylhept-1-en-1-yl group.
Uniqueness
Dimethyl(2-methylhept-1-EN-1-YL)silanol is unique due to the presence of the 2-methylhept-1-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other silanols. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
921224-24-0 |
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Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
hydroxy-dimethyl-(2-methylhept-1-enyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-5-6-7-8-10(2)9-12(3,4)11/h9,11H,5-8H2,1-4H3 |
InChI Key |
WDBSHQPRRSCBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C[Si](C)(C)O)C |
Origin of Product |
United States |
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